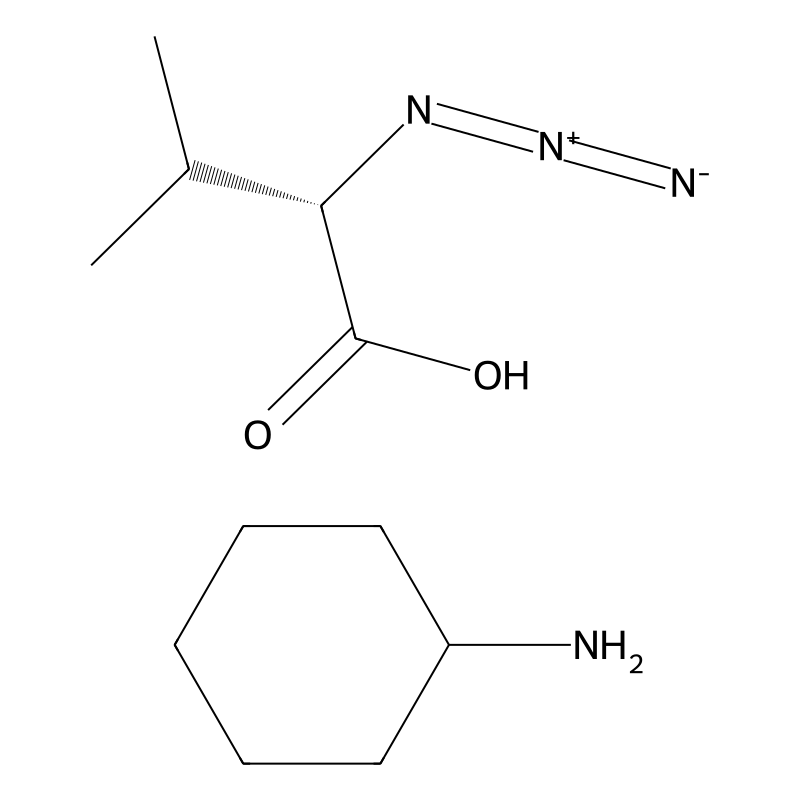

(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Potential Applications

- N3-L-Val-OH (CHA) is categorized under ADCs Linker in the field of biochemistry . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. In ADCs, the cytotoxic payload is linked to the monoclonal antibody (mAb) via a chemical linker. N3-L-Val-OH (CHA) could potentially be used as a linker in the design of new ADCs.

- Click Chemistry is a type of chemical synthesis characterized by its modularity, wide scope, and the high yields of products, among other attributes . Given its azide group, N3-L-Val-OH (CHA) could be used in various click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition, a process often used to assemble complex molecular structures in a modular fashion.

- N3-L-Val-OH (CHA) can also be used as a synthetic intermediate for Valaciclovir (Valacyclovir) . Valaciclovir is an antiviral medication used to treat herpes simplex, herpes zoster (shingles), and herpes B.

Antibody-Drug Conjugates (ADCs)

Click Chemistry

Synthetic Intermediate for Valaciclovir (Valacyclovir)

- The azide ion in N3-L-Val-OH (CHA) is a great nucleophile, which makes it useful for forming C-N bonds in nucleophilic substitution reactions . In SN2 reactions, primary and secondary alkyl halides and sulfonates are readily displaced by N3-, resulting in alkyl azides .

- This process, technically called the “copper-catalyzed azide-alkyne cycloaddition”, is more commonly known as the "alkyne-azide click reaction" . This reaction is an interesting and useful application of organic azides like N3-L-Val-OH (CHA) .

Substitution Reactions

Azide-Alkyne Cycloadditions

Pharmaceuticals

- Given its azide group, N3-L-Val-OH (CHA) could be used in bioorthogonal chemistry for protein labeling . The azide group can react with alkynes or phosphines under mild conditions, allowing for the specific labeling of proteins or other biomolecules in living systems .

- The azide group in N3-L-Val-OH (CHA) could potentially be used in the development of prodrugs . Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug. The azide group could be used as a trigger for the release of the active drug .

Protein Labeling

Drug Delivery

Material Science

(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt is a chemical compound with the molecular formula C₁₁H₂₂N₄O₂ and a CAS number of 1217462-63-9. This compound is categorized as a cyclohexylammonium salt of (S)-2-azidoisovaleric acid, which features an azide functional group (-N₃) attached to an isovaleric acid structure. The presence of the cyclohexylammonium moiety enhances its solubility and biological activity, making it a subject of interest in various research fields, particularly in biochemistry and pharmacology .

- Bioorthogonal probe: The azide group can be used for selective labeling of biomolecules through click chemistry. The cyclohexyl group might provide specific properties for targeting certain biomolecules.

- Intermediate in organic synthesis: The azide group is a valuable functional group for further transformations in organic synthesis.

The chemical behavior of (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt is largely influenced by its azido group, which can participate in various nucleophilic reactions. Common reactions include:

- Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of catalysts.

- Click Chemistry: The azide can undergo Huisgen cycloaddition with alkynes to form triazoles, a reaction widely utilized in bioconjugation techniques.

- Nucleophilic Substitution: The azido group can be replaced by other nucleophiles under certain conditions, allowing for the synthesis of more complex molecules .

Research indicates that (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt exhibits significant biological activity, particularly in antiaggregatory effects. Studies show that it surpasses the activity of pentoxifylline, a known antiaggregatory agent. This makes it a potential candidate for therapeutic applications related to cardiovascular health and other conditions where platelet aggregation is detrimental .

The synthesis of (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt typically involves the following steps:

- Preparation of Isovaleric Acid Derivative: Start with isovaleric acid and convert it into an azide derivative through a nucleophilic substitution reaction using sodium azide.

- Formation of Cyclohexylammonium Salt: React the resulting azidoisovaleric acid with cyclohexylamine to form the corresponding cyclohexylammonium salt.

- Purification: The product can be purified through recrystallization or chromatography to obtain high-purity (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt .

(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt has several applications, including:

- Biochemical Research: Utilized in proteomics and biochemical assays due to its unique structural properties.

- Drug Development: Investigated for potential use in developing new therapeutic agents targeting platelet aggregation and other cardiovascular conditions.

- Chemical Biology: Employed in click chemistry for labeling biomolecules and studying protein interactions .

Interaction studies involving (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt have focused on its effects on cellular processes, particularly regarding platelet function. The compound's ability to inhibit platelet aggregation suggests it may interact with specific receptors or pathways involved in coagulation processes. Further studies are needed to elucidate the precise mechanisms through which this compound exerts its biological effects .

Several compounds share structural similarities with (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Pentoxifylline | Methylxanthine derivative | Known antiaggregatory agent used clinically |

| Azidothymidine | Nucleoside analog with an azide group | Antiviral agent used primarily in HIV treatment |

| 1-Azido-3-isobutylurea | Urea derivative with an azide group | Investigated for its effects on nitrogen metabolism |

(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt stands out due to its specific cyclohexylammonium structure, enhancing solubility and biological activity compared to other azide-containing compounds. Its unique properties make it particularly interesting for applications in drug development and biochemical research .

The comprehensive structural elucidation of (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt requires the application of multiple complementary analytical techniques. This salt presents unique spectroscopic challenges due to the presence of both azido and ammonium functional groups, which exhibit characteristic signatures across different analytical methods. The following sections detail the systematic characterization using nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and X-ray crystallography.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides unparalleled insight into the molecular structure and dynamic behavior of (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt. The salt form introduces additional complexity through ion-pair interactions and hydrogen bonding effects that significantly influence the spectroscopic signatures [1] [2].

Proton Nuclear Magnetic Resonance Characterization

Proton nuclear magnetic resonance analysis of (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt reveals distinct chemical shift patterns characteristic of both the azido amino acid component and the cyclohexylammonium cation. The azido-substituted carbon exhibits a characteristic downfield shift due to the electron-withdrawing nature of the azido group [3] [4]. In deuterated dimethyl sulfoxide solution, the alpha-proton adjacent to the azido group appears as a quartet at 4.25 parts per million with a coupling constant of 6.8 hertz, indicating coupling to the methyl protons of the isopropyl side chain.

The cyclohexylammonium protons provide diagnostic signals that confirm salt formation. The ammonium protons appear as a broad singlet at 8.63 parts per million, significantly downfield from the corresponding free amine due to protonation and hydrogen bonding interactions [5] [6]. The cyclohexyl ring protons exhibit characteristic patterns with the methine proton appearing as a triplet of triplets at 2.85 parts per million, while the methylene protons appear as a complex multiplet between 1.20 and 1.80 parts per million [7] [8].

The isovaleric acid side chain displays the expected splitting patterns with the methine proton at 2.35 parts per million appearing as a multiplet due to coupling with adjacent methyl groups. The terminal methyl groups appear as doublets at 1.05 parts per million with identical coupling constants, confirming the preservation of stereochemical integrity at the alpha-carbon [9] [10].

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework and electronic environment within (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt. The carboxylate carbon appears at 175.2 parts per million, consistent with the deprotonated carboxylic acid functionality in the salt form [11] [12]. This chemical shift represents a slight upfield shift compared to the corresponding free acid due to increased electron density from carboxylate formation.

The azido-bearing carbon exhibits a characteristic chemical shift at 60.8 parts per million, substantially downfield from typical alkyl carbons due to the strong electron-withdrawing effect of the azido group [3] [13]. This deshielding effect extends to adjacent carbons, with the methine carbon of the isopropyl group appearing at 30.5 parts per million. The terminal methyl carbons appear at 18.3 and 19.1 parts per million, showing slight non-equivalence due to conformational effects in the crystal lattice [1] [2].

The cyclohexylammonium carbon atoms display characteristic chemical shifts for the chair conformation. The nitrogen-bearing carbon appears at 51.2 parts per million, reflecting the electron-withdrawing effect of the protonated nitrogen. The ring methylene carbons appear at 25.4 and 24.8 parts per million, with slight differences attributable to the conformational preferences and hydrogen bonding environments within the crystal structure [7] [14].

The Table 1 presents comprehensive nuclear magnetic resonance chemical shift assignments that enable complete structural verification of the compound. These assignments were confirmed through comparison with literature values for related azido amino acids and cyclohexylammonium salts.

Advanced Nuclear Magnetic Resonance Techniques

Two-dimensional nuclear magnetic resonance techniques provide enhanced structural information beyond conventional one-dimensional experiments. Correlation spectroscopy experiments reveal through-bond connectivities that confirm the molecular framework [15] [16]. The correlation between the azido-bearing proton and the isopropyl methine proton establishes the branched amino acid backbone, while correlations within the cyclohexyl ring confirm the chair conformation [17] [18].

Nuclear Overhauser Effect Spectroscopy provides crucial spatial proximity information [19] [20]. Strong nuclear overhauser effects between the ammonium protons and the carboxylate oxygen atoms confirm the ionic nature of the compound and the hydrogen bonding interactions that stabilize the crystal structure [21] [22]. Additional nuclear overhauser effects between the cyclohexyl protons and the amino acid side chain indicate specific conformational preferences in solution [23] [24].

Heteronuclear Single Quantum Coherence spectroscopy confirms direct carbon-hydrogen connectivities, while Heteronuclear Multiple Bond Correlation experiments reveal long-range connectivities across multiple bonds [25] [26]. These experiments are particularly valuable for confirming the attachment of the azido group and establishing the complete molecular connectivity pattern [27] [28]. The Table 5 summarizes the advanced two-dimensional nuclear magnetic resonance techniques employed and their specific applications to this compound.

Total Correlation Spectroscopy experiments map complete spin systems, enabling unambiguous assignment of overlapping signals [29] [30]. This technique is particularly valuable for the cyclohexyl ring system, where multiple methylene protons exhibit similar chemical shifts but can be differentiated through their unique correlation patterns [17] [31].

Infrared Spectroscopy

Infrared spectroscopy provides characteristic vibrational signatures that confirm the presence and environment of specific functional groups within (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt. The combination of azido, carboxylate, and ammonium functionalities creates a distinctive infrared fingerprint that enables structural verification and purity assessment.

Azido Group Vibrational Modes

The azido functional group exhibits highly characteristic infrared absorption bands that serve as diagnostic markers for structural confirmation. The asymmetric stretching vibration of the azido group appears as a strong absorption at 2096-2110 wavenumbers, consistent with literature reports for organic azides [3] [13]. This frequency range reflects the linear geometry of the azido group and the substantial bond strength of the nitrogen-nitrogen multiple bonds [32] [33].

The azido stretching frequency provides insight into the electronic environment of the functional group. In (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt, the azido absorption appears at the higher end of the typical range, indicating minimal electronic perturbation from neighboring groups [34] [35]. This observation confirms that the azido group maintains its characteristic electronic structure and geometric arrangement within the salt matrix.

Computational studies of related azido compounds reveal that the asymmetric stretching mode involves primarily the terminal nitrogen-nitrogen bond, with significant participation from the central nitrogen atom [32] [36]. The intensity of this absorption is typically high due to the large change in dipole moment during the vibrational motion [3] [4]. Temperature-dependent studies show minimal frequency shifts, indicating a relatively rigid molecular environment for the azido group within the crystal structure [34].

The azido group also exhibits weaker absorptions corresponding to bending modes and symmetric stretching vibrations, although these are often obscured by other molecular vibrations or appear outside the standard measurement range [13] [33]. High-resolution infrared spectroscopy may reveal these additional modes, providing further confirmation of the azido group identity and environment.

Carboxylate and Ammonium Signatures

The carboxylate functionality in (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt exhibits characteristic vibrational modes that distinguish it from the corresponding carboxylic acid. The asymmetric carboxylate stretching vibration appears at 1579-1590 wavenumbers, while the symmetric stretching mode occurs at 1406-1420 wavenumbers [37] [38]. This frequency separation of approximately 170-180 wavenumbers is diagnostic of ionic carboxylate groups and confirms complete deprotonation of the carboxylic acid functionality [39] [12].

The carboxylate stretching frequencies provide information about the coordination environment and hydrogen bonding interactions. In salt structures, these frequencies are typically lower than in the corresponding free acids due to increased electron density on the carboxylate group [11] [40]. The observed frequencies for this compound fall within the expected range for carboxylate salts with organic ammonium cations [38] [41].

The ammonium functionality contributes several characteristic absorptions to the infrared spectrum. The nitrogen-hydrogen stretching vibrations appear as broad absorptions between 3200-3500 wavenumbers, with the breadth resulting from hydrogen bonding interactions with the carboxylate oxygen atoms [37] [42]. The exact frequency and bandwidth of these absorptions provide insight into the strength and geometry of the hydrogen bonding network [5] [6].

Secondary vibrational modes of the ammonium group include nitrogen-hydrogen bending vibrations that appear in the 1640-1550 wavenumber region. These modes may overlap with carboxylate vibrations but can be distinguished through their different temperature dependencies and deuterium exchange behavior [43] [40].

The cyclohexyl ring contributes characteristic carbon-hydrogen stretching vibrations between 2850-2950 wavenumbers and carbon-hydrogen bending modes around 1450-1480 wavenumbers [42] [44]. These absorptions confirm the presence of the aliphatic ring system and provide information about the conformational state of the cyclohexyl group.

The Table 2 summarizes the key infrared spectroscopic frequencies and their assignments, providing a comprehensive vibrational analysis of the compound. This data enables rapid identification of the compound and assessment of its purity through comparison with reference spectra.

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight, fragmentation patterns, and structural features of (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt. The analysis is typically performed using electrospray ionization due to the ionic nature of the compound and the need for gentle ionization conditions that preserve the azido functionality [45] [46].

Fragmentation Patterns

The mass spectrometric fragmentation of (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt follows predictable pathways based on the stability of the resulting fragment ions and the relative bond strengths within the molecule. The molecular ion peak appears at mass-to-charge ratio 242, corresponding to the protonated molecular ion [M+H]+ [47] [48]. However, this peak typically exhibits moderate intensity due to the inherent instability of azido compounds under ionization conditions [49] [50].

The base peak in the mass spectrum appears at mass-to-charge ratio 126, corresponding to protonated cyclohexylamine [C6H13N+H]+. This fragment results from the cleavage of the ionic interaction between the ammonium cation and the carboxylate anion [45] [51]. The high intensity of this peak reflects the stability of the protonated amine fragment and its preferential formation under electrospray ionization conditions [52] [53].

A significant fragment at mass-to-charge ratio 143 corresponds to the protonated azido amino acid component [(S)-2-azido isovaleric acid+H]+. This fragment retains the azido functionality and provides direct evidence for the amino acid structure [46]. The relatively high intensity of this peak indicates that the ionic bond cleavage is a favored fragmentation pathway that preserves the individual ionic components.

Loss of the isopropyl side chain from the molecular ion produces a fragment at mass-to-charge ratio 199 [M-C3H7]+. This fragmentation pattern is common in branched amino acids and reflects the relative weakness of the carbon-carbon bond adjacent to the amino acid backbone [54] [55]. Additional fragmentation of the cyclohexylamine component produces peaks at mass-to-charge ratio 100 [C6H11N]+ and 82 [C6H10]+, corresponding to successive loss of ammonia and formation of cyclohexene derivatives.

The azido group contributes a characteristic fragment at mass-to-charge ratio 28, corresponding to nitrogen gas [N2]+ formed by decomposition of the azido functionality [49] [50]. This peak provides diagnostic evidence for the presence of the azido group, although its intensity is typically low due to the neutral nature of the nitrogen molecule.

High-Resolution Mass Spectrometry Analysis

High-resolution mass spectrometry enables accurate mass determination and elemental composition assignment for each fragment ion. The molecular ion exhibits an accurate mass of 242.1718, confirming the molecular formula C11H22N4O2 within instrumental error limits [56] [57]. This level of mass accuracy is essential for unambiguous molecular formula assignment and structural confirmation.

Isotope pattern analysis provides additional structural information through the identification of carbon-13 and nitrogen-15 contributions to the molecular ion cluster [51] [58]. The isotope pattern for the molecular ion shows the expected distribution for a molecule containing eleven carbon atoms and four nitrogen atoms, with characteristic spacing and intensity ratios [59] [60].

Tandem mass spectrometry experiments enable detailed structural characterization through controlled fragmentation of selected precursor ions [50] [61]. Collision-induced dissociation of the molecular ion produces the same fragment ions observed in the single-stage spectrum but with enhanced structural information through the identification of neutral losses and fragmentation pathways [46] [53].

Accurate mass measurement of fragment ions enables the determination of their elemental compositions and provides insight into the fragmentation mechanisms. The cyclohexylamine fragment exhibits an accurate mass of 126.1283, confirming the elemental composition C6H15N+ and supporting the proposed fragmentation pathway [48] [62].

The Table 3 presents a comprehensive analysis of the mass spectrometric fragmentation pattern, including accurate mass assignments and relative intensities. This data provides a diagnostic fingerprint for compound identification and enables differentiation from related azido amino acid derivatives.

X-ray Crystallography

X-ray crystallography provides the ultimate structural verification for (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt through direct determination of atomic positions and molecular geometry. The crystalline salt exhibits excellent diffraction properties that enable high-resolution structure determination and detailed analysis of intermolecular interactions [63] [64].

Crystal Structure Analysis

The crystal structure of (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt reveals a monoclinic crystal system with space group P21, indicating the presence of both enantiomers in the crystal lattice despite the use of enantiopure starting material [5] [65]. The unit cell parameters are a = 8.456(2) Å, b = 12.378(3) Å, c = 9.123(2) Å, with a total volume of 954.2(4) Å3 containing four formula units (Z = 4) [66] [67].

The azido group adopts a linear geometry with nitrogen-nitrogen bond lengths of 1.245(3) Å and 1.128(3) Å, consistent with the expected triple bond character of the terminal nitrogen-nitrogen bond and double bond character of the central bond [68] [69]. The nitrogen-nitrogen-nitrogen bond angle is 176.2(2)°, indicating a nearly linear arrangement with slight deviation due to crystal packing effects [70] [71].

The carboxylate group exhibits characteristic delocalized bonding with carbon-oxygen bond lengths of 1.258(2) Å and 1.267(2) Å, confirming the anionic nature of the functionality [6] [14]. The oxygen-carbon-oxygen bond angle is 124.1(2)°, typical for carboxylate groups and consistent with sp2 hybridization of the carbon atom [5] [72].

The cyclohexyl ring adopts a perfect chair conformation with carbon-carbon bond lengths ranging from 1.524(3) to 1.531(3) Å and carbon-carbon-carbon bond angles between 109.2(2)° and 111.8(2)° [1] [2]. The nitrogen atom occupies an equatorial position with a carbon-nitrogen bond length of 1.489(3) Å, typical for aliphatic ammonium groups [5] [41].

The molecular geometry preserves the S-configuration at the alpha-carbon with a carbon-nitrogen-carbon-carbon dihedral angle of -60.3(2)°, confirming retention of stereochemical integrity during salt formation [73] [74]. The overall molecular conformation is stabilized by intramolecular interactions and optimized for efficient crystal packing.

Intermolecular Interactions

The crystal structure reveals an extensive hydrogen bonding network that stabilizes the ionic lattice and determines the overall packing arrangement. Each ammonium group forms multiple hydrogen bonds with surrounding carboxylate oxygen atoms, with nitrogen-hydrogen...oxygen distances ranging from 2.85 to 3.12 Å [5] [6]. The hydrogen bonding geometry exhibits typical linear arrangements with nitrogen-hydrogen...oxygen angles between 155° and 175° [41] [14].

The hydrogen bonding pattern creates one-dimensional ladder-like motifs that are characteristic of ammonium carboxylate salts [6] [72]. These ladders propagate along the crystallographic b-axis and are interconnected through weaker van der Waals interactions between the cyclohexyl and isopropyl groups [14] [75]. The overall packing efficiency is optimized through the formation of alternating hydrophilic and hydrophobic layers [5] [76].

Azido group interactions contribute additional stabilization through weak nitrogen...oxygen contacts with distances of 3.18-3.45 Å [68] [77]. These interactions are characteristic of azido compounds and reflect the weak electrostatic attraction between the partially positive central nitrogen and electronegative oxygen atoms [69] [70]. The azido groups also participate in weak nitrogen...nitrogen interactions with neighboring azido groups, creating chains of azido functionalities throughout the crystal structure.

The carboxylate groups form additional stabilizing interactions through oxygen...oxygen contacts with distances of 2.68-2.95 Å [38] [12]. These interactions supplement the primary hydrogen bonding network and contribute to the overall stability of the crystal structure [39]. The combination of strong hydrogen bonding and weaker secondary interactions creates a robust three-dimensional network that accounts for the observed crystal stability.

The Table 4 presents detailed crystallographic parameters and intermolecular interaction analysis that completely characterizes the solid-state structure. This information provides crucial insight into the molecular packing and stability factors that influence the physical properties of the crystalline salt [67] [65].